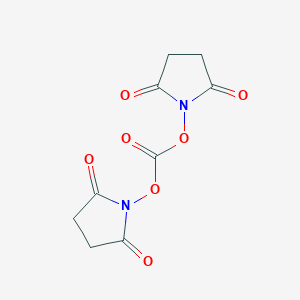

N,N'-Disuccinimidyl carbonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N'-Disuccinimidyl carbonate can be synthesized through the reaction of phosgene with N-hydroxysuccinimide in the presence of a base such as triethylamine . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of bis(2,5-dioxopyrrolidin-1-yl) carbonate involves large-scale batch reactors where phosgene and N-hydroxysuccinimide are reacted under controlled conditions. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Alkoxycarbonylation Reactions

DSC excels in converting primary/secondary alcohols and amines into carbamates through a two-step mechanism:

Mechanism :

-

Mixed Carbonate Formation : DSC reacts with alcohols in acetonitrile or dichloromethane (with triethylamine) to form active mixed carbonates.

-

Amine Coupling : These intermediates react with amines to yield carbamates, releasing N-hydroxysuccinimide (HOSu) as a byproduct.

| Alcohol | Amine | Carbamate Yield (%) |

|---|---|---|

| 1,2-O-isopropylidene-D-xylofuranose | Benzylamine | 86 |

| 1,2-O-isopropylidene-D-xylofuranose | L-Ephedrine | 83 |

| Cholesterol | Benzylamine | 77 |

Key advantages include:

-

Compatibility with sterically hindered alcohols (e.g., cholesterol) .

-

Stable intermediates that tolerate chromatography and storage .

Hydroxyl Group Activation for Bioconjugation

DSC activates hydroxyl-containing molecules (e.g., polysaccharides, haptens) for covalent coupling:

Applications :

-

Affinity Chromatography : Functionalizes Sepharose resins with ligands via hydroxyl groups .

-

Hapten-Protein Conjugation : Activates γ-hydroxyphenylbutazone (HPBZ) for coupling to human serum albumin .

Solubility Considerations :

DSC exhibits limited solubility in common solvents (e.g., dichloromethane, THF) but dissolves well in DMSO. Post-reaction, DMSO effectively removes excess DSC .

Hydrolysis and Stability

DSC is moisture-sensitive, undergoing rapid hydrolysis in aqueous environments:

Reaction :

Implications :

Comparative Reactivity Table

| Reaction Type | Substrates | Optimal Solvent | Yield Range (%) |

|---|---|---|---|

| Alkoxycarbonylation | Alcohols + Amines | Acetonitrile | 65–89 |

| NHS Ester Formation | Carboxylic Acids | Acetonitrile | 72–92 |

| Hydroxyl Activation | Polysaccharides | DMSO | N/A (functionalization) |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

DSC is characterized by its ability to activate hydroxyl groups, allowing for the formation of carbamates from alcohols and amines. The reactivity of DSC is significantly higher than that of other similar reagents, such as imidazole carbamate, making it a preferred choice in many synthetic pathways .

Applications in Organic Synthesis

3.1 Alkoxycarbonylation of Alcohols

One of the primary uses of DSC is in the alkoxycarbonylation of primary and sterically hindered secondary alcohols. This reaction allows for the synthesis of a wide variety of carbamate derivatives, which are important intermediates in medicinal chemistry.

Table 1: Alkoxycarbonylation Results

| Entry | Alcohol Type | Amines Used | Carbamates Obtained | Yields (%) |

|---|---|---|---|---|

| 1 | Primary Alcohol | Amine A | Carbamate 1 | 86 |

| 2 | Sterically Hindered | Amine B | Carbamate 2 | 83 |

| 3 | Primary Alcohol | Amine C | Carbamate 3 | 77 |

| 4 | Secondary Alcohol | Amine D | Carbamate 4 | 65 |

| 5 | Secondary Alcohol | Amine E | Carbamate 5 | 89 |

This table summarizes the outcomes from various reactions involving different alcohols and amines, showcasing the efficiency of DSC in producing high yields of carbamates .

3.2 Synthesis of Aza-Glycinyl Dipeptides

DSC has been employed in synthesizing aza-glycinyl dipeptides, which are crucial intermediates for azapeptide synthesis. The process involves activating amino acids with DSC to facilitate coupling reactions .

3.3 Preparation of Active Carbonate Resins

Another application is the preparation of active carbonate resins from hydroxymethylpolystyrene and related compounds. This method utilizes DSC's reactivity to create functionalized resins that can be employed in various polymer applications .

Bioconjugation Applications

4.1 Coupling with Proteins

DSC is widely used for the conjugation of small molecules to proteins, particularly in vaccine development and drug delivery systems. It activates hydroxyl groups on haptens or other biomolecules, allowing them to bind effectively to proteins such as human serum albumin (HSA) to form stable conjugates .

4.2 Reactive Patterning of Polymer Brushes

In polymer science, DSC serves as an activating reagent for the post-functionalization of polymer brushes. This technique allows for the coupling of primary amines to create reactive surfaces that can be utilized in biosensing and drug delivery applications .

Case Studies

Case Study 1: Synthesis of Thiophospholipids

In a study focused on anchoring biomembranes to gold surfaces, DSC was used as a coupling agent for synthesizing thiophospholipids. The successful application demonstrated DSC's effectiveness in creating stable lipid layers essential for biosensor development .

Case Study 2: Development of Novel Drug Conjugates

Research involving drug conjugates highlighted how DSC facilitated the attachment of therapeutic agents to antibodies, enhancing their efficacy against specific targets. The study reported improved binding affinity and stability due to the robust nature of the conjugates formed using DSC .

Wirkmechanismus

The mechanism of action of bis(2,5-dioxopyrrolidin-1-yl) carbonate involves the activation of hydroxyl groups through the formation of N-hydroxysuccinimide esters . These esters are highly reactive and can readily react with nucleophiles such as amines and thiols, leading to the formation of stable amide or ester bonds . This reactivity makes it a valuable tool in organic synthesis and bioconjugation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: Similar in structure but contains a sulfoxide group, making it useful for studying protein-protein interactions.

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a mild reagent for protecting amino acids.

Uniqueness

N,N'-Disuccinimidyl carbonate is unique due to its high reactivity and specificity for hydroxyl group activation. Its stability and ease of handling make it a preferred reagent in both laboratory and industrial settings .

Biologische Aktivität

N,N'-Disuccinimidyl carbonate (DSC) is a versatile reagent widely used in bioconjugation chemistry, particularly for the modification of proteins and other biomolecules. This article explores its biological activity, applications, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is an activated carbonate compound that facilitates the coupling of various ligands to amines, particularly in protein engineering and drug development. Its ability to form stable carbamate bonds makes it a valuable tool in synthesizing biologically active molecules.

DSC acts as a coupling agent through the formation of N-hydroxysuccinimide (NHS) esters, which can react with primary amines to yield stable carbamates. This reaction is advantageous for modifying proteins without significantly altering their biological activity.

Applications in Bioconjugation

- Protein Modification : DSC is utilized for the selective modification of lysine residues on proteins. This method allows for the attachment of various functional groups or labels, enhancing the protein's utility in research and therapeutic applications .

- Synthesis of Prodrugs : DSC has been employed in synthesizing prodrugs that can be activated by specific enzymes, such as beta-glucuronidase. For instance, the reaction of beta-glucuronic acid glycosides with DSC has been shown to produce carbamates that can restore peptide binding to MHC molecules upon enzymatic activation .

- Affinity Chromatography : The compound is also used for functionalizing polysaccharides in affinity chromatography, improving the specificity and efficiency of protein purification processes .

Case Study: Alkoxycarbonylation of Amines

A study demonstrated the effectiveness of DSC in alkoxycarbonylation reactions, where various alcohols were reacted with amines to form carbamates. The yields from these reactions were generally high, indicating the reagent's efficiency:

| Entry | Alcohol | Amine | Carbamate | Yield (%) |

|---|---|---|---|---|

| 1 | 4 | 86 | 83 | |

| 2 | 2 | 6 | 65 | |

| 3 | 4 | 77 | 78 | |

| 4 | 8 | 6 | 72 | |

| 5 | 4 | 89 | 75 |

This table summarizes the yields achieved using DSC for various combinations of alcohols and amines, highlighting its versatility as a reagent .

Solubility Studies

Research into the solubility of DSC revealed that it has low solubility in many common organic solvents but is soluble in dimethyl sulfoxide (DMSO). This property affects its application in functionalization reactions, particularly when excess DSC needs to be removed after coupling reactions .

Eigenschaften

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYXSUNOLOJMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225080 | |

| Record name | Di(succinimido) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-79-1 | |

| Record name | Disuccinimidyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(succinimido) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(succinimido) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(succinimido) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.